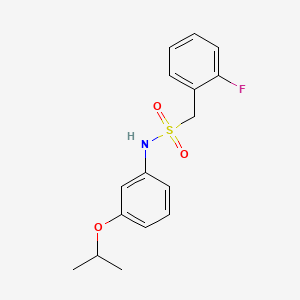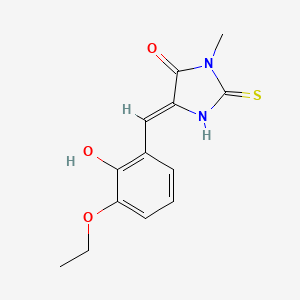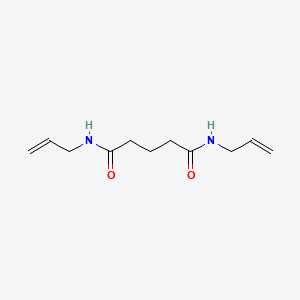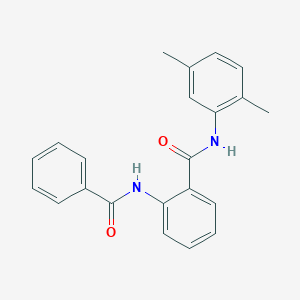
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide
描述
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide, also known as L-796,449, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of sulfonylureas and has been found to have a wide range of biochemical and physiological effects.
作用机制
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels (KATP) and subsequent depolarization of the cell membrane. This depolarization leads to the influx of calcium ions, which triggers the release of insulin from the beta cells.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to stimulate insulin secretion, enhance glucose uptake, and improve glucose tolerance. It has also been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide is its high potency and selectivity for the sulfonylurea receptor. This makes it an ideal tool for studying the mechanisms of insulin secretion and glucose metabolism. However, one limitation of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide is its short half-life, which can make it difficult to use in long-term studies.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide. One area of interest is the development of more potent and selective sulfonylurea receptor agonists for the treatment of diabetes and metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-oxidant properties of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide for the treatment of inflammatory diseases. Additionally, the use of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide as a tool for studying the mechanisms of insulin secretion and glucose metabolism could lead to new insights into the pathogenesis of diabetes.
科学研究应用
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in the treatment of diabetes by stimulating insulin secretion from pancreatic beta cells. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(3-propan-2-yloxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12(2)21-15-8-5-7-14(10-15)18-22(19,20)11-13-6-3-4-9-16(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMRQYHSBIHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)

![ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B4777069.png)
![butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4777077.png)
![N-ethyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777097.png)

![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)
![methyl 4-(5-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4777106.png)

![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4777121.png)
![5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4777146.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777148.png)
![2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4777152.png)
![ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate](/img/structure/B4777158.png)